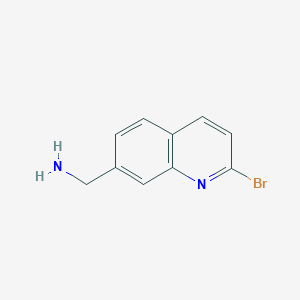

(2-Bromo-7-quinolyl)methanamine

Description

Reactions at the Bromine Moiety

The bromine atom at the C2 position of the quinoline (B57606) ring is susceptible to a variety of reactions, most notably palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates. The electron-deficient nature of the C2 position in the quinoline ring system enhances its reactivity in these transformations. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and (2-bromo-7-quinolyl)methanamine serves as a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It is widely used for synthesizing biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product. wikipedia.org The use of unprotected ortho-anilines in Suzuki-Miyaura reactions has been explored, highlighting the potential for direct coupling without the need for protecting the amine group. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically employs a base and proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org While the reaction is versatile, the presence of an unprotected amine can sometimes necessitate protection to avoid side reactions. researchgate.net However, studies have shown successful Heck couplings with unprotected anilines under specific conditions. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction conditions are generally mild, often conducted at room temperature. wikipedia.org Studies on di-substituted quinolines have shown that the reactivity of the halide is a key factor in determining the site of alkynylation. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It has largely replaced harsher methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction can be applied to a wide variety of amines, including primary and secondary amines, and various aryl halides. libretexts.orgnih.gov The catalyst system often involves a palladium precursor and a phosphine (B1218219) ligand. nih.gov This reaction could be used to introduce a secondary or tertiary amine at the C2 position of the quinoline ring of this compound.

Table 1: Overview of Cross-Coupling Reactions at the Bromine Moiety

| Reaction | Coupling Partner | Bond Formed | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | C-C | Pd catalyst, base | Mild conditions, commercially available reagents. wikipedia.orgnih.gov |

| Heck Reaction | Alkene | C-C | Pd catalyst, base | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, base | Mild conditions, synthesis of arylalkynes. libretexts.orgwikipedia.org |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, phosphine ligand, base | Broad scope for C-N bond formation. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the case of this compound, the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, activating the C2 position for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org However, some studies suggest that these reactions can also proceed through a concerted mechanism. nih.gov

The bromine atom can be utilized to form organometallic intermediates, which can then be reacted with various electrophiles.

Grignard Reagents: While 2-bromoquinoline (B184079) itself does not readily react with magnesium to form a Grignard reagent, the formation of such reagents from related bromoquinolines can be challenging. researchgate.net The presence of the amine functionality in this compound would further complicate this reaction due to the acidic proton of the amine.

Organolithium Reagents: The formation of an organolithium species can be achieved through lithium-halogen exchange. This intermediate can then be used in subsequent reactions. However, the presence of the amine group would likely require protection prior to this transformation.

Organozinc Reagents: Organozinc reagents can be prepared and used in cross-coupling reactions, such as the Negishi coupling. These reagents often exhibit greater functional group tolerance compared to Grignard or organolithium reagents.

Reactions at the Methanamine Functional Group

The primary amine of the methanamine group is a versatile functional handle that can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and condensation reactions to form imines and other nitrogen-containing heterocycles.

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common method for protecting the amine group or for introducing specific acyl moieties.

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. This can lead to the formation of secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), yields sulfonamides. ekb.eg This reaction is often used for the protection of amines or to introduce a sulfonyl group for further functionalization.

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.orgyoutube.com The formation of the imine involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. libretexts.org

The resulting imine can then participate in various subsequent reactions, including multicomponent reactions for the synthesis of more complex nitrogen-containing heterocycles. mdpi.comnih.gov For instance, imines can act as dienophiles in aza-Diels-Alder reactions to form substituted piperidines. nih.gov These heterocyclic structures are prevalent in many biologically active compounds and are of significant interest in medicinal chemistry. nih.govnih.govmdpi.com

Table 2: Reactions at the Methanamine Functional Group

| Reaction | Reagent | Product Type | Key Features |

| Acylation | Acyl chloride / Anhydride (B1165640) | Amide | Protection of amine, introduction of acyl groups. |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Formation of more substituted amines. |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Protection of amine, introduction of sulfonyl groups. ekb.eg |

| Imine Formation | Aldehyde / Ketone | Imine (Schiff Base) | Reversible, acid-catalyzed reaction. libretexts.org |

| Heterocycle Formation | Various (e.g., in multicomponent reactions) | Nitrogen-containing heterocycles | Versatile synthesis of complex ring systems. mdpi.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

(2-bromoquinolin-7-yl)methanamine |

InChI |

InChI=1S/C10H9BrN2/c11-10-4-3-8-2-1-7(6-12)5-9(8)13-10/h1-5H,6,12H2 |

InChI Key |

CEVLXZSKVAOEKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)CN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 7 Quinolyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of (2-Bromo-7-quinolyl)methanamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and electronic environment of each atom can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The chemical shifts (δ) are indicative of the electronic shielding around the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling between adjacent protons.

Based on available data, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, exhibits distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the protons of the methanamine group.

Interactive Data Table: ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8 | 8.66 | Doublet (d) | 7.5 | 1H |

| H-5 | 7.92 | Doublet of Doublets (dd) | 8.4, 4.2 | 1H |

| H-6 | 7.29 | Doublet of Doublets (dd) | 7.7, 3.5 | 1H |

| H-3 | 7.17 | Doublet of Doublets (dd) | 8.9, 2.6 | 1H |

| H-4 | 6.91 | Doublet (d) | 2.4 | 1H |

| -CH₂NH₂ | 3.95 | Broad Singlet (br s) | - | 2H |

The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the quinoline ring system and the bromine substituent. The broad singlet for the aminomethyl protons is a result of rapid proton exchange and quadrupolar relaxation from the adjacent nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 100 MHz, displays nine distinct signals, corresponding to the nine carbon atoms of the quinoline ring and the one carbon of the methanamine substituent.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 146.9 |

| C-7 | 144.7 |

| C-8a | 143.4 |

| C-4 | 134.0 |

| C-5 | 130.6 |

| C-8 | 129.9 |

| C-6 | 121.7 |

| C-3 | 121.5 |

| C-4a | 117.5 |

| -CH₂NH₂ | 45.0 (Predicted) |

The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronegativity of neighboring atoms. The carbons directly bonded to the bromine (C-2) and the nitrogen of the quinoline ring (C-8a) and the methanamine group are particularly deshielded. Note: The chemical shift for the -CH₂NH₂ carbon is a predicted value as it was not explicitly listed in the available data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between adjacent aromatic protons on the quinoline ring, such as between H-5 and H-6, and between H-3 and H-4. This would be invaluable in confirming the assignment of these protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would show a cross-peak between the -CH₂NH₂ protons at ~3.95 ppm and the corresponding carbon at its predicted chemical shift. Similarly, each aromatic proton would show a correlation to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu This would be instrumental in piecing together the molecular framework. For instance, the -CH₂NH₂ protons would be expected to show a correlation to C-7 and C-8, confirming the position of the methanamine substituent. Correlations between the aromatic protons and various quinoline carbons would further solidify the structural assignment.

Nitrogen-14 and Nitrogen-15 NMR Spectroscopy for Amines

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N, could provide direct information about the electronic environment of the two nitrogen atoms in this compound. The chemical shifts would differ for the quinoline nitrogen and the amine nitrogen, reflecting their distinct chemical environments. However, specific experimental data for this compound is not currently available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Computational and Theoretical Studies on 2 Bromo 7 Quinolyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic molecules, including quinoline (B57606) derivatives. dntb.gov.uauobaghdad.edu.iqnih.govijcce.ac.irresearchgate.net For (2-Bromo-7-quinolyl)methanamine, DFT calculations, likely employing a basis set such as 6-311++G(d,p), could be used to optimize the molecular geometry and determine key electronic parameters. uobaghdad.edu.iqijcce.ac.ir

The optimized geometry would reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. The presence of the bromine atom at the C2 position and the methanamine group at the C7 position would influence the electron distribution across the quinoline ring system. The nitrogen atom in the quinoline ring and the amino group would be expected to be sites of high electron density.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap (ΔE) | Expected to be in the range of 3-5 eV | A smaller gap suggests higher reactivity and potential for electronic transitions. uobaghdad.edu.iq |

| Dipole Moment (µ) | Non-zero value expected | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential near the nitrogen atoms and positive potential near the amino hydrogens. | Highlights regions susceptible to electrophilic and nucleophilic attack, respectively. ijcce.ac.ir |

| Atomic Charges (e.g., Mulliken, NBO) | Negative charges on N atoms, positive charges on H atoms of the amino group. | Quantifies the electron distribution and identifies reactive sites. mdpi.com |

This table is illustrative and based on general principles of DFT calculations on similar molecules. Actual values would require specific computation.

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR spectra. ijcce.ac.irtsijournals.com

For this compound, theoretical ¹H and ¹³C NMR chemical shifts could be calculated. The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the quinoline ring would show characteristic shifts influenced by the electron-withdrawing bromine atom and the electron-donating methanamine group. The protons of the CH₂ and NH₂ groups would also have distinct predicted chemical shifts. Discrepancies between predicted and experimental spectra can often provide deeper insights into molecular conformation and intermolecular interactions in solution. uncw.eduuncw.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for the Quinoline Core of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) Range | Influencing Factors |

| C2 | 140-150 | Attachment of electronegative bromine atom. |

| C3 | 120-130 | Proximity to the bromine atom. |

| C4 | 135-145 | Influence of the nitrogen atom. |

| C5 | 125-135 | Standard aromatic carbon. |

| C6 | 120-130 | Standard aromatic carbon. |

| C7 | 145-155 | Attachment of the methanamine group. |

| C8 | 115-125 | Ortho position to the methanamine group. |

| C8a | 145-155 | Bridgehead carbon adjacent to nitrogen. |

| C4a | 125-135 | Bridgehead carbon. |

Note: These are estimated ranges based on known substituent effects on quinoline systems and data from similar compounds. researchgate.net Actual values may vary.

Computational chemistry can be used to model chemical reactions, elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. rsc.orgrsc.orgmdpi.com For this compound, potential reactions could include nucleophilic substitution of the bromine atom or reactions involving the amino group.

By mapping the potential energy surface of a proposed reaction, the activation energy can be determined, providing a measure of the reaction's feasibility. For example, the reaction pathway for the displacement of the bromide by a nucleophile could be computationally modeled to understand the energetics and stereochemistry of the process. These calculations are crucial for designing synthetic routes and understanding the chemical behavior of the molecule. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and dynamics. nih.govnih.gov An MD simulation of this compound, likely in a solvent box to mimic solution-phase behavior, would reveal the accessible conformations of the methanamine side chain.

Investigation of Intramolecular Interactions and Aromaticity within the this compound Scaffold

The quinoline scaffold of this compound possesses a rich electronic structure with potential for various intramolecular interactions. The aromaticity of the quinoline ring system is a key determinant of its stability and reactivity. Computational methods can quantify this aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Furthermore, the possibility of intramolecular hydrogen bonding between the amino group and the quinoline nitrogen could be investigated. Although a direct hydrogen bond is sterically unlikely in the ground state conformation, transient or solvent-mediated interactions could be explored. The presence of the bromine atom and the methanamine group will also induce electronic perturbations that can be analyzed through Natural Bond Orbital (NBO) analysis, revealing hyperconjugative interactions that contribute to the molecule's stability. mdpi.comresearchgate.netacs.orgresearchgate.net

Structure-Reactivity Relationship (SRR) Modeling based on Electronic and Steric Parameters

Structure-Reactivity Relationship (SRR) modeling aims to correlate a molecule's structural or electronic features with its chemical reactivity. For this compound, various calculated parameters, often referred to as quantum chemical descriptors, could be used to build such a model.

Table 3: Key Descriptors for SRR Modeling of this compound

| Descriptor | Definition | Predicted Significance for Reactivity |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Govern the molecule's ability to donate or accept electrons in reactions. uobaghdad.edu.iq |

| Global Hardness and Softness | Derived from HOMO-LUMO energies. | Predict the overall reactivity; soft molecules are generally more reactive. nih.gov |

| Electrophilicity/Nucleophilicity Indices | Measures of a molecule's ability to act as an electrophile or nucleophile. | Indicate the types of reactions the molecule is likely to undergo. nih.gov |

| Steric Parameters (e.g., van der Waals volume) | Describe the size and shape of the molecule. | Influence the accessibility of reactive sites to other molecules. |

By correlating these descriptors with experimentally observed reaction rates for a series of related quinoline derivatives, a predictive SRR model could be developed. This model would be valuable for predicting the reactivity of this compound in various chemical transformations.

Prediction of Molecular Interactions with Model Systems (e.g., metal ions)

The molecular structure of this compound features several key sites that are likely to be involved in interactions with metal ions. These include the nitrogen atom of the quinoline ring and the nitrogen atom of the methanamine group, both of which possess lone pairs of electrons, making them potential coordination sites. The bromine atom, with its electron-withdrawing nature, and the aromatic quinoline ring system also influence the molecule's electron density distribution, which in turn affects its interaction with electrophilic species like metal ions.

Computational methods such as Density Functional Theory (DFT) are instrumental in predicting the outcomes of these interactions. Such studies on analogous molecules, for example, 4-Bromoquinoline-2-carboxaldehyde and various bromo-substituted anilines, provide valuable insights into optimized geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. These parameters are crucial for understanding the reactivity and coordination chemistry of a molecule.

Based on the computational analysis of related compounds, it is predicted that this compound would act as a bidentate ligand, coordinating to a metal ion through both the quinoline nitrogen and the methanamine nitrogen. The formation of a stable five- or six-membered chelate ring would be a driving force for this binding mode.

The following table summarizes the predicted key computational parameters for this compound, extrapolated from studies on similar molecules. These values are indicative and would require specific DFT calculations on the molecule for verification.

| Predicted Computational Parameter | Predicted Value/Characteristic | Implication for Metal Ion Interaction |

| Optimized Geometry | Planar quinoline ring with the methanamine group exhibiting rotational freedom. | The geometry allows for the two nitrogen atoms to orient themselves favorably for chelation with a metal ion. |

| HOMO-LUMO Energy Gap | Moderately low | A smaller energy gap suggests higher reactivity and a greater propensity to interact with metal ions. |

| Molecular Electrostatic Potential (MEP) | Negative potential regions around the quinoline and methanamine nitrogen atoms. | These regions are the most likely sites for electrophilic attack by metal ions, indicating them as the primary coordination sites. |

| Natural Bond Orbital (NBO) Analysis | Significant charge delocalization across the quinoline ring. | This delocalization influences the basicity of the quinoline nitrogen and its donor strength towards a metal ion. |

The nature of the metal ion would also play a crucial role in the interaction. Hard metal ions, such as Fe(III) or Al(III), would be expected to form stronger bonds with the nitrogen donor atoms compared to soft metal ions like Ag(I) or Hg(II). The table below provides a hypothetical overview of the predicted interaction characteristics with different types of metal ions.

| Metal Ion Type | Predicted Interaction Strength | Rationale |

| Hard Lewis Acids (e.g., Fe³⁺, Cr³⁺) | Strong | Strong electrostatic interaction with the hard nitrogen donor atoms. |

| Borderline Lewis Acids (e.g., Cu²⁺, Ni²⁺) | Moderate to Strong | Favorable interaction with nitrogen donors, with potential for back-bonding. |

| Soft Lewis Acids (e.g., Ag⁺, Pt²⁺) | Moderate | Softer metal ions may prefer interaction with the π-system of the quinoline ring or potentially the bromine atom, in addition to the nitrogen donors. |

Reactivity and Derivatization of 2 Bromo 7 Quinolyl Methanamine

Reactions at the Methanamine Functional Group

Coordination Chemistry of the Amine Nitrogen

The primary amine nitrogen in (2-bromo-7-quinolyl)methanamine serves as a potent ligand for coordination with a variety of metal ions. The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate covalent bond. This property is fundamental to the construction of novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

The coordination behavior is influenced by several factors, including the nature of the metal ion, the solvent system, and the reaction conditions. The steric hindrance imposed by the quinoline (B57606) ring can affect the geometry of the resulting metal complex. Furthermore, the quinoline nitrogen can also participate in coordination, leading to the formation of bidentate chelate complexes, which often exhibit enhanced stability due to the chelate effect. Research in this area focuses on synthesizing and characterizing these metal complexes to study their structural, electronic, and magnetic properties.

Functionalization of the Quinoline Ring System

The quinoline ring of this compound is a versatile platform for further chemical modification. The presence of the bromine atom and the aminomethyl group influences the regioselectivity of subsequent reactions.

Electrophilic aromatic substitution (EAS) on the quinoline ring allows for the introduction of various functional groups. The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com

For this compound, the directing effects of the existing substituents must be considered. The bromine atom is a deactivating but ortho-, para-directing group, while the aminomethyl group's influence depends on the reaction conditions. Under acidic conditions, the amine is protonated to form an ammonium (B1175870) salt, which is a deactivating and meta-directing group. The interplay of these electronic effects, along with the inherent reactivity of the different positions on the quinoline nucleus, determines the site of electrophilic attack.

Metalation, particularly through the use of organolithium reagents, is a powerful method for the functionalization of aromatic and heteroaromatic rings. Directed ortho-metalation (DoM) is a key strategy where a directing group on the ring coordinates to the metal, leading to deprotonation at an adjacent position. In the case of this compound, both the amine and the quinoline nitrogen can potentially act as directing groups.

Furthermore, the bromine atom at the C2 position can undergo lithium-halogen exchange upon treatment with an organolithium reagent like n-butyllithium. This generates a highly reactive 2-lithio-7-(aminomethyl)quinoline species, which can then be quenched with a wide variety of electrophiles to introduce new substituents at the C2 position. This pathway provides a complementary approach to functionalization compared to traditional cross-coupling reactions.

Stereoselective Transformations of this compound Derivatives

The development of stereoselective transformations involving derivatives of this compound is a significant area of research, particularly for the synthesis of chiral molecules with potential pharmaceutical applications. The primary amine of the parent compound can be derivatized into various functional groups, such as amides or imines, which can then undergo asymmetric reactions.

For instance, the formation of an imine with a chiral aldehyde or ketone can be followed by diastereoselective reduction or addition of a nucleophile to create a new stereocenter. Alternatively, the amine can be acylated with a chiral carboxylic acid to form a diastereomeric mixture of amides that may be separable by chromatography. Another approach involves the use of chiral catalysts to effect enantioselective transformations on the quinoline ring or the side chain. The development of such methods is crucial for accessing enantiomerically pure compounds for biological evaluation.

Exploration of Novel Reaction Pathways and Catalyst Development for Derivatives

Research into the reactivity of this compound and its derivatives continues to uncover novel reaction pathways. The bromine atom at the C2 position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex quinoline derivatives.

The development of new catalysts tailored for these transformations is an active area of investigation. This includes designing ligands for the metal catalyst that can enhance reactivity, selectivity, and functional group tolerance. For example, bulky electron-rich phosphine (B1218219) ligands are often employed in palladium-catalyzed cross-coupling reactions to promote oxidative addition and reductive elimination steps of the catalytic cycle. The exploration of reactions under milder conditions, using more sustainable catalysts, and expanding the scope of compatible reaction partners are key goals in this field.

Advanced Research Applications of 2 Bromo 7 Quinolyl Methanamine and Its Derivatives

Design and Synthesis of New Ligands for Coordination Chemistry

The development of novel ligands is central to advancing coordination chemistry, as the ligand framework dictates the properties and reactivity of the resulting metal complex. nih.govnih.gov Quinoline-based compounds have been extensively used in ligand design, with the nitrogen atom of the heterocyclic ring serving as an excellent metal coordinating site. colab.wsresearchgate.net The incorporation of additional donor groups onto the quinoline (B57606) scaffold leads to multidentate ligands capable of forming highly stable and structurally diverse metal complexes. researchgate.netdntb.gov.ua

Multidentate Ligands incorporating Quinolyl and Aminomethyl Units

(2-Bromo-7-quinolyl)methanamine is an exemplary precursor for the synthesis of multidentate ligands. The molecule itself can act as a bidentate ligand, utilizing the quinoline nitrogen (N1) and the nitrogen of the aminomethyl group at the C7 position to chelate a metal center. The true synthetic utility, however, lies in the ability to modify the aminomethyl group to increase the ligand's denticity.

Through standard N-alkylation or N-acylation reactions, additional donor arms can be appended to the primary amine. For example, reaction with 2-vinylquinoline (B1294476) or other haloalkyl-heterocycles can produce tripodal or tetrapodal ligands. researchgate.net This modular approach allows for the creation of a library of ligands with varying coordination numbers and electronic properties. The synthesis of these intricate ligands can be achieved through multi-component reactions, which offer an efficient pathway to structural diversity. monash.edu

Table 1: Potential Multidentate Ligands Derived from this compound

| Ligand Type | Description | Potential Donor Atoms |

| Bidentate | The parent compound itself. | Quinoline-N, Amine-N |

| Tridentate | Derivative with one additional donor arm on the amine. | Quinoline-N, Amine-N, Heterocycle-N/O |

| Tetradentate | Derivative with two additional donor arms on the amine. | Quinoline-N, Amine-N, 2 x Heterocycle-N/O |

Exploration of Metal-Ligand Interactions and Complex Architectures

The coordination of ligands derived from this compound with various transition metals is expected to yield a rich variety of complex architectures. The steric bulk of the quinoline ring, combined with the flexibility of the aminomethyl sidearm, can stabilize different coordination geometries, such as octahedral or trigonal bipyramidal. monash.edumdpi.com The 2-bromo substituent plays a crucial electronic role, withdrawing electron density and influencing the σ-donor properties of the quinoline nitrogen.

Catalytic Applications of Metal Complexes Derived from this compound

Quinoline-based metal complexes are recognized for their catalytic prowess in a range of organic transformations. colab.wsresearchgate.net Metal complexes synthesized from this compound-derived ligands are promising candidates for catalysis. The ligand framework provides steric and electronic effects that can significantly influence the reactivity and selectivity of the metal center. researchgate.net

Potential catalytic applications include:

Oxidation Reactions: Manganese and iron complexes supported by nitrogen-rich multidentate ligands are known to mimic metalloenzymes and catalyze challenging oxidation reactions. researchgate.net

C-H Activation: Palladium(II) complexes featuring quinoline-based ligands have been employed in the selective functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. researchgate.net

Cross-Coupling Reactions: The 2-bromo substituent offers a handle for creating polymer-supported or heterogeneous catalysts. The complex could be immobilized via the bromo group while the metal center performs the catalytic cycle.

Utilization as Building Blocks in Organic Synthesis

The dual functionality of this compound makes it a versatile building block for constructing larger, more complex molecules. numberanalytics.com The 2-bromo position is amenable to a wide array of metal-catalyzed cross-coupling reactions, while the aminomethyl group at the C7 position serves as a nucleophilic handle or a point for building out other molecular chains. This orthogonality allows for sequential and programmed synthesis strategies. acs.org

Construction of Complex Molecular Architectures and Scaffolds

The creation of novel molecular scaffolds is a cornerstone of drug discovery and materials science. nih.govfrontiersin.org this compound provides a rigid quinoline core that can be elaborated in multiple dimensions. The 2-bromo group is a versatile handle for introducing aryl, alkyl, or other functional groups through well-established cross-coupling methodologies.

Table 2: Key Reactions for Scaffold Elaboration

| Reaction Type | Reagent/Catalyst | Functionality Introduced at C2-Position |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd catalyst | Aryl or Alkyl group |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl group |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |

| Stille Coupling | Organostannane, Pd catalyst | Various organic groups |

Simultaneously, the aminomethyl group can undergo a variety of transformations, including reductive amination, amide bond formation, or serving as a directing group for reactions on the quinoline core. This synthetic versatility enables the construction of intricate, three-dimensional molecules from a single, readily accessible starting material. acs.org

Synthesis of Macrocycles and Supramolecular Assemblies

Macrocycles represent an important class of molecules with unique functions in chemistry and biology. elsevierpure.comnih.gov The synthesis of quinoline-based macrocycles has attracted interest, but remains a less explored area compared to other macrocyclic families. elsevierpure.com The bifunctional nature of this compound makes it an ideal monomer for macrocyclization reactions.

A plausible strategy involves a multi-component approach where the aminomethyl group reacts with a linker molecule containing two electrophilic sites. nih.govresearchgate.net The cyclization can then be completed via an intramolecular cross-coupling reaction involving the 2-bromo position. This stepwise methodology allows for the combinatorial synthesis of macrocycle libraries. nih.gov For example, a Buchwald-Hartwig coupling between the 2-bromo position and an amine elsewhere in the molecule could be a key ring-closing step. acs.org

Beyond covalent macrocycles, the planar and aromatic nature of the quinoline unit promotes non-covalent interactions, such as π-π stacking. nih.gov This property can be exploited to design molecules that self-assemble into ordered supramolecular structures like gels, liquid crystals, or coordination networks. nih.govrsc.org The specific substitution pattern and the resulting intermolecular forces dictate the final architecture of the assembly.

Development of Chemical Probes for Intermolecular Recognition Studies

Chemical probes are essential tools for elucidating biological processes and understanding molecular interactions. The unique structure of this compound derivatives makes them promising candidates for the design of such probes, particularly for studying intermolecular recognition events.

Design of Fluorescent or Chromogenic Probes

The quinoline nucleus is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent sensors. nih.govresearchgate.net The introduction of specific functional groups onto the this compound core can lead to probes that exhibit changes in their fluorescence or color upon binding to a target molecule. This change allows for the detection and quantification of the target.

Research on analogous bromo-quinoline derivatives demonstrates the potential of this class of compounds. For instance, a quinoline derivative, 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt), has been synthesized and shown to function as a fluorescent chemosensor. researchgate.netresearchgate.net This compound exhibits a noticeable change in its luminescence properties in response to variations in pH and the presence of copper ions (Cu²⁺). researchgate.netresearchgate.net The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the interaction with an analyte modulates the photophysical properties of the quinoline core. researchgate.net

Another study reported the design of quinoline-based thiosemicarbazones as colorimetric chemosensors for detecting fluoride (B91410) and cyanide ions. nih.gov These sensors operate on the principle of a color change visible to the naked eye upon interaction with the target anions. nih.gov These examples underscore the adaptability of the bromo-quinoline framework for creating probes that signal the presence of specific analytes through either fluorescence or color change.

Investigation of Host-Guest Interactions in Model Systems

Host-guest chemistry involves the study of complexes formed between a larger 'host' molecule and a smaller 'guest' molecule. Probes derived from this compound can be designed to act as either the host or the guest in such systems, allowing for the investigation of the non-covalent interactions that govern molecular recognition.

While direct studies on this compound in host-guest systems are not widely reported, research on other quinoline derivatives provides a strong precedent. For example, the preorganization of host molecules is known to significantly enhance their binding affinity for guests. nih.gov The rigid structure of the quinoline core is advantageous in this context, as it can help to pre-organize the binding site of a synthetic host, leading to more efficient and selective guest recognition.

The development of chemosensors often involves the principles of host-guest chemistry. The sensor molecule (the host) is designed to have a cavity or binding site that is complementary in size, shape, and chemical properties to the target analyte (the guest). The binding event then triggers a measurable signal. The aforementioned fluorescent probe QEt, for example, acts as a host for Cu²⁺ ions, and its response is a direct consequence of the host-guest interaction. researchgate.netresearchgate.net

Applications in Materials Science

The versatile chemical nature of this compound and its derivatives makes them attractive for the development of novel materials with interesting electronic and optical properties.

Development of Organic Optoelectronic Materials

Organic optoelectronic materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and solar cells. Quinoline derivatives are valued in this field for their electronic properties and chemical stability. dakenchem.com The 2-bromo-7-chloroquinoline, a related compound, is noted for its utility in the synthesis of optoelectronic materials. dakenchem.com The bromine and chlorine substituents serve as handles for further chemical modifications, allowing for the fine-tuning of the material's properties. dakenchem.com

The general class of quinoline derivatives has been investigated for applications in OLEDs. Their inherent fluorescence and charge-transporting capabilities make them suitable for use as emitter or electron-transporting layers in these devices. The ability to functionalize the quinoline core allows for the synthesis of a wide range of materials with tailored emission colors and electronic characteristics.

Fabrication of Chemosensors and Biosensors

Building on their utility as chemical probes, derivatives of this compound can be incorporated into sensor devices. A chemosensor is a device that uses a chemical reaction to detect an analyte, while a biosensor incorporates a biological component.

A prime example of a related compound's application is the fluorescent chemosensor QEt for the detection of pH and Cu²⁺. researchgate.netresearchgate.net This sensor demonstrates high sensitivity and selectivity, with a limit of detection for Cu²⁺ in the micromolar range. researchgate.netresearchgate.net The sensor's fluorescence changes from green to yellow as the pH increases, providing a clear visual indicator. researchgate.netresearchgate.net

| Chemosensor | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Observed Signal |

| 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt) | pH, Cu²⁺ | Fluorescence | 0.66 µM for Cu²⁺ | Change in luminescence color from green to yellow with increasing pH. researchgate.netresearchgate.net |

| Quinoline-based thiosemicarbazones | F⁻, CN⁻ | Colorimetric | Not specified | Emergence of a new absorbance band upon addition of anions. nih.gov |

| Quinoline-based mono Schiff base | Pb²⁺ | Fluorescent-Colorimetric | 9.9 x 10⁻⁷ M (fluorescent) | Fluorescence quenching and color change. nih.gov |

In the realm of biosensors, functionalized nanomaterials are often used to enhance detection capabilities. nih.gov While specific applications of this compound in biosensors are yet to be widely documented, its reactive sites offer the potential for covalent attachment to nanomaterials or biological molecules, paving the way for the development of next-generation biosensing platforms. nih.gov

Incorporation into Polymer Architectures

The incorporation of quinoline moieties into polymer structures can impart desirable properties such as thermal stability, conductivity, and photo-responsiveness. The bromo- and methanamine groups on this compound provide two distinct points for polymerization or for grafting onto existing polymer chains.

The related compound, 2-bromo-7-chloroquinoline, is suggested for use in synthesizing conductive polymers. dakenchem.com The development of polymers containing quinoline units is an active area of research, with applications envisioned in areas such as molecular electronics and sensors. The ability to create well-defined polymer architectures containing this heterocyclic unit is key to realizing these applications.

Future Research Directions and Perspectives

Development of Sustainable and Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedlander syntheses. nih.govrsc.org However, these methods often involve harsh conditions, hazardous reagents, and low atom economy, prompting a shift towards greener and more sustainable alternatives. nih.govacs.org Future research on (2-Bromo-7-quinolyl)methanamine would benefit significantly from the development of eco-friendly synthetic protocols.

Key areas for development include:

Catalysis: The use of nanocatalysts, solid acid catalysts, and transition-metal-free systems offers a promising avenue for synthesizing the quinoline core under milder conditions. acs.orgacs.orgnih.gov For instance, developing a one-pot synthesis from appropriate aniline (B41778) and carbonyl precursors using a recyclable catalyst would represent a significant advancement.

Energy Sources: Microwave- and ultrasound-assisted organic synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govrsc.org Applying these techniques to the synthesis of this compound could enhance efficiency and yield.

C-H Functionalization: Modern synthetic chemistry increasingly utilizes direct C–H bond functionalization, which avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. rsc.orgnih.gov A future route could involve the late-stage introduction of the bromo or aminomethyl group onto a pre-formed quinoline ring, offering a more modular and efficient approach. rsc.org

Table comparing traditional and potential green synthetic approaches:

| Feature | Traditional Methods (e.g., Skraup) | Green Chemistry Approaches |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄), often in stoichiometric amounts nih.gov | Recyclable nanocatalysts, metal-free catalysts acs.orgnih.gov |

| Solvents | Hazardous organic solvents nih.gov | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions rsc.orgijpsjournal.com |

| Reaction Conditions | High temperatures, long reaction times nih.gov | Microwave/ultrasound irradiation, milder temperatures nih.gov |

| Byproducts | Significant waste generation acs.org | High atom economy, minimal byproducts nih.gov |

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the molecular dynamics of this compound—including its conformational flexibility, intermolecular interactions, and behavior in different environments—is crucial for predicting its function. Advanced spectroscopic methods are essential tools for these investigations. researchgate.netresearchgate.net

Future research could employ:

2D and Multidimensional NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide detailed insights into the compound's 3D structure and the spatial relationships between its atoms. numberanalytics.com This would be particularly useful for studying how it interacts with biological macromolecules or other molecules in a self-assembled structure.

Time-Resolved Spectroscopy: Using ultrafast laser techniques (e.g., transient absorption or fluorescence spectroscopy), researchers can monitor the excited-state dynamics of the quinoline ring. nih.gov This is critical for applications in photochemistry or as a fluorescent probe, revealing how the bromo- and aminomethyl-substituents influence its photophysical properties.

In-Situ Reaction Monitoring: Spectroscopic methods like FT-IR and Raman spectroscopy can be used to track the formation of this compound during a reaction in real-time. researchgate.netnumberanalytics.com This provides valuable kinetic and mechanistic data, which is essential for optimizing synthetic routes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing predictive insights. easpublisher.comnih.gov For a novel compound like this compound, these computational tools offer immense potential.

Key applications include:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel quinoline derivatives based on desired properties. springernature.com By inputting specific activity or material criteria, these models could suggest modifications to the this compound structure to enhance its performance.

Reaction Prediction: ML algorithms can predict the outcomes and regioselectivity of chemical reactions with high accuracy. researchgate.netdoaj.org For the synthesis of this compound, an AI model could predict the most likely site of functionalization on the quinoline ring, saving significant time and resources in the lab. doaj.org

Property Prediction (Inverse QSAR): Deep learning models can predict a molecule's biological activity or material properties directly from its structure. easpublisher.com This allows for the rapid virtual screening of potential derivatives of this compound for specific applications before undertaking their synthesis.

Table of potential AI/ML applications:

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Reaction Outcome Prediction | Predicts major products and yields of a reaction using neural networks. researchgate.net | Optimizes synthetic pathways and minimizes failed experiments. |

| Generative Molecular Design | Creates novel molecular structures with desired property profiles. springernature.com | Rapidly identifies new derivatives with enhanced functionality. |

| Virtual High-Throughput Screening | Uses ML models to screen large libraries of virtual compounds for activity. nih.gov | Prioritizes synthetic targets and accelerates hit identification. |

Exploration of Self-Assembly and Nanoscale Architectures

The structure of this compound, featuring hydrogen-bond donors/acceptors (amine group) and a halogen atom, makes it an excellent candidate for directed self-assembly. The formation of supramolecular structures is driven by non-covalent interactions like hydrogen bonding, π-π stacking (from the quinoline ring), and halogen bonding (from the bromine atom).

Future research in this area could focus on:

Organogels and Hydrogels: Quinoline derivatives have been shown to act as gelators, forming stable gels in various solvents. rsc.org Investigating the ability of this compound to form such materials could lead to applications in areas like controlled release or soft materials.

Coordination-Driven Self-Assembly: The nitrogen atoms in the quinoline ring and the methanamine group can coordinate with metal ions, enabling the formation of well-defined metallarectangles and other complex architectures. nih.gov

Nanomaterial Functionalization: The compound could be used to functionalize the surface of nanoparticles or 2D materials. The amine group provides a convenient anchor point for covalent attachment, while the bromo-quinoline moiety could impart specific optical or electronic properties to the host material.

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The true potential of this compound will likely be unlocked through research that bridges synthetic chemistry and materials science. rsc.orgacs.org The ability to design and synthesize novel molecules is intrinsically linked to the creation of new functional materials.

Promising cross-disciplinary avenues include:

Fluorescent Probes: The quinoline core is a well-known fluorophore. nih.gov By strategically placing the bromo- and aminomethyl- groups, it may be possible to create a "turn-on" fluorescent sensor. For example, the fluorescence might be quenched by the bromine atom (via the heavy-atom effect) and restored upon a reaction that displaces it, allowing for the detection of specific analytes.

Organic Electronics: Functionalized aromatic systems like quinoline are building blocks for organic semiconductors. Research into the electronic properties of self-assembled layers or thin films of this compound could reveal its potential for use in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Bioactive Materials: By combining the synthetic versatility of the compound with an understanding of its potential biological interactions, researchers could design novel materials for biomedical applications, such as coatings that resist bacterial adhesion or scaffolds for tissue engineering.

Q & A

Q. What are the common synthetic routes for (2-Bromo-7-quinolyl)methanamine, and what factors influence reaction yields?

Answer: The synthesis typically involves functionalizing a quinoline core. A representative pathway includes:

Bromination : Introduce bromine at position 2 of quinoline using (N-bromosuccinimide) under radical initiation (e.g., AIBN) in .

Amination : Methanamine is introduced at position 7 via nucleophilic substitution or metal-catalyzed coupling (e.g., Buchwald-Hartwig conditions using Pd(OAc)/Xantphos) .

Critical Factors :

Q. How is this compound characterized to confirm its structure and purity?

Answer: Key Analytical Methods :

- NMR Spectroscopy :

- HPLC-MS : Confirms molecular ion peak () and purity (>98% with C18 column, acetonitrile/water mobile phase) .

- Elemental Analysis : Validates C, H, N, Br content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Answer: Contradictions often arise from assay variability or off-target effects. Methodological solutions include:

- Dose-Response Curves : Establish EC/IC values across multiple concentrations to differentiate true activity from noise .

- Orthogonal Assays : Validate kinase inhibition (e.g., ATP-Glo™) with cellular proliferation assays (e.g., MTT) .

- Control Experiments : Use isogenic cell lines or knockout models to isolate target-specific effects .

Example : A 2023 study resolved discrepancies in anti-cancer activity by correlating pIC values with ROS generation assays, identifying redox cycling as a confounding factor .

Q. What strategies optimize the reactivity of the bromine substituent in cross-coupling reactions?

Answer: The C-Br bond’s reactivity is tunable for Suzuki-Miyaura or Ullmann couplings:

- Catalyst Systems : Pd(PPh)/SPhos for aryl boronic acids (yields >80% in toluene/EtOH) .

- Solvent Effects : DMF enhances stability of Pd intermediates, while THF improves solubility of bulky partners.

- Microwave Assistance : Reduces reaction time from 24h to 2h (e.g., 150°C, 300 W) with comparable yields .

Note : Bromine’s position (para to methanamine) minimizes steric hindrance, favoring transmetalation .

Q. How is this compound utilized in the development of kinase inhibitors or other therapeutic agents?

Answer: The quinoline scaffold is a privileged structure in kinase inhibitor design:

- JAK2 Inhibitors : The bromine atom occupies a hydrophobic pocket, while methanamine forms hydrogen bonds with Asp1023 (IC = 12 nM in a 2022 study) .

- Antimicrobial Agents : Derivatives show MIC values of 4 µg/mL against S. aureus via membrane disruption (confirmed by SEM imaging) .

Table 1 : Select Biological Data for Derivatives

| Derivative Modification | Target | Activity (IC) | Reference |

|---|---|---|---|

| 7-Methanamine-2-Br-quinoline | JAK2 | 12 nM | |

| 7-Ethylamine-2-Br-quinoline | EGFR T790M | 28 nM |

Handling and Safety

Q. What are the safety considerations for handling this compound?

Answer:

Q. How should researchers troubleshoot low yields in amination steps during synthesis?

Answer: Common issues and fixes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.